molecular formula C6H8O3 B7889064 (3S)-3-ethanoyloxolan-2-one

(3S)-3-ethanoyloxolan-2-one

Cat. No.: B7889064
M. Wt: 128.13 g/mol
InChI Key: OMQHDIHZSDEIFH-YFKPBYRVSA-N
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Description

(3S)-3-ethanoyloxolan-2-one is a chemical compound characterized by its unique structure, which includes an oxolane ring with an ethanoyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-ethanoyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an acylating agent in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-ethanoyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions may be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: The ethanoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxo derivative, while reduction could produce a hydroxylated product.

Scientific Research Applications

(3S)-3-ethanoyloxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of (3S)-3-ethanoyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-hydroxyoxolan-2-one: This compound is similar in structure but contains a hydroxyl group instead of an ethanoyl group.

    (3S)-3-methyloxolan-2-one: This compound has a methyl group attached to the third carbon instead of an ethanoyl group.

Uniqueness

(3S)-3-ethanoyloxolan-2-one is unique due to its specific functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

(3S)-3-acetyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHDIHZSDEIFH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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